
1-(2,2,2-Trifluoroethyl)-3alpha-(acetylamino)-6beta-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-1H-azepine-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- is a complex organic compound known for its pharmacological properties. It is a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist, which has shown significant potential in the treatment of migraine .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s activity.
Substitution: This reaction can replace certain groups on the molecule with others, potentially enhancing its efficacy or reducing side effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more oxidized form of the compound, while reduction could yield a more reduced form. Substitution reactions could result in derivatives with different pharmacological properties .
科学的研究の応用
Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of various chemical modifications on pharmacological activity.
Biology: It is used to investigate the role of CGRP receptors in various biological processes.
Medicine: It is being studied for its potential to treat migraines and other conditions involving CGRP receptors.
作用機序
The mechanism of action of Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- involves its binding to CGRP receptors, thereby inhibiting the effects of CGRP. This inhibition can reduce the vasodilation and inflammation associated with migraines. The molecular targets include the CGRP receptors, and the pathways involved are those related to CGRP signaling .
類似化合物との比較
Similar Compounds
BIBN4096BS (olcegepant): Another CGRP receptor antagonist used in the treatment of migraines.
MK-0974: A similar compound with a different chemical structure but similar pharmacological properties.
Uniqueness
What sets Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- apart is its unique combination of functional groups, which confer high potency and selectivity for CGRP receptors. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C16H17F5N2O2 |
|---|---|
分子量 |
364.31 g/mol |
IUPAC名 |
N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]acetamide |
InChI |
InChI=1S/C16H17F5N2O2/c1-9(24)22-13-6-5-10(11-3-2-4-12(17)14(11)18)7-23(15(13)25)8-16(19,20)21/h2-4,10,13H,5-8H2,1H3,(H,22,24)/t10-,13-/m1/s1 |
InChIキー |
PGPIHYYFAZASKA-ZWNOBZJWSA-N |
異性体SMILES |
CC(=O)N[C@@H]1CC[C@H](CN(C1=O)CC(F)(F)F)C2=C(C(=CC=C2)F)F |
正規SMILES |
CC(=O)NC1CCC(CN(C1=O)CC(F)(F)F)C2=C(C(=CC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


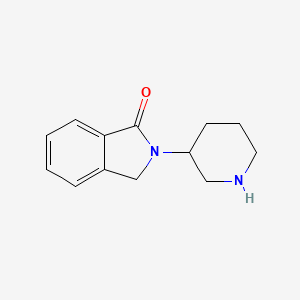
![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-](/img/structure/B14792593.png)

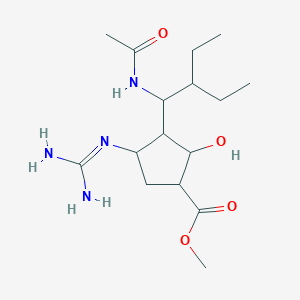

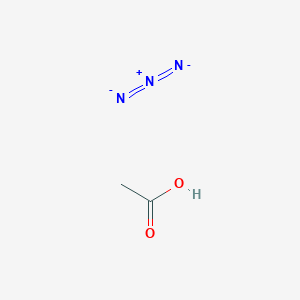


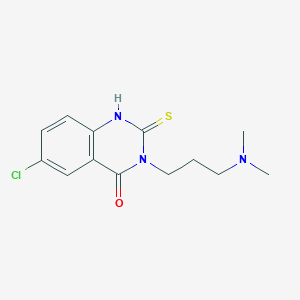
![2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14792652.png)
![tert-Butyl (R)-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B14792660.png)
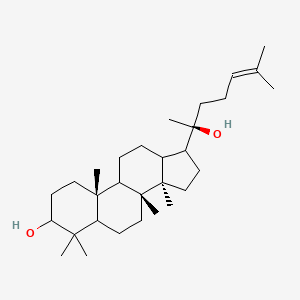
![Carbamic acid, N-[2-[[[3-[4-[(trans-3-hydroxycyclobutyl)oxy]phenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14792665.png)
![2-(2,5-Dimethoxyphenyl)-7,8-dimethoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14792672.png)
